molecular formula C7H16N2O2 B074167 N6-Methyl-L-lysine CAS No. 1188-07-4

N6-Methyl-L-lysine

Cat. No.: B074167
CAS No.: 1188-07-4
M. Wt: 160.21 g/mol
InChI Key: PQNASZJZHFPQLE-LURJTMIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Epsilon-N-methyllysine can be synthesized through the methylation of lysine. The process involves the use of methyltransferase enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine to the epsilon nitrogen of lysine . This reaction typically occurs under physiological conditions in living cells.

Industrial Production Methods: Industrial production of epsilon-N-methyllysine may involve biotechnological methods, including the use of genetically engineered microorganisms that express specific methyltransferase enzymes. These microorganisms can be cultured in bioreactors, where they produce epsilon-N-methyllysine through fermentation processes .

Chemical Reactions Analysis

Types of Reactions: Epsilon-N-methyllysine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Epsilon-N-methyllysine exerts its effects through the methylation of proteins, which is catalyzed by methyltransferase enzymes. The methyl group from S-adenosyl-L-methionine is transferred to the epsilon nitrogen of lysine residues in target proteins . This methylation can affect protein function, stability, localization, and interactions with other biomolecules. The molecular targets and pathways involved include histones, transcription factors, and other regulatory proteins that play roles in gene expression, cell signaling, and cellular processes .

Properties

CAS No.

1188-07-4

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

(2S)-2-amino-6-(methylamino)hexanoic acid

InChI

InChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1

InChI Key

PQNASZJZHFPQLE-LURJTMIESA-N

Isomeric SMILES

CNCCCC[C@@H](C(=O)O)N

SMILES

CNCCCCC(C(=O)O)N

Canonical SMILES

CNCCCCC(C(=O)O)N

1188-07-4

physical_description

Solid

Synonyms

epsilon-N-methyllysine
epsilon-N-methyllysine hydrochloride, (L-Lys)-isomer
epsilon-N-methyllysine, (DL-Lys)-isomer
N(6)-methyllysine
N(epsilon)-monomethyl-lysine
N-epsilon-methyllysine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N6-Methyl-L-lysine
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Reactant of Route 6
N6-Methyl-L-lysine

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